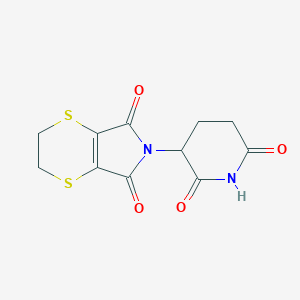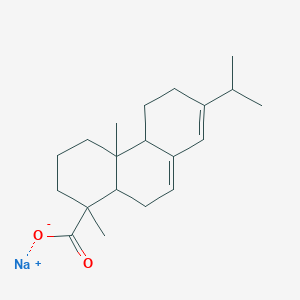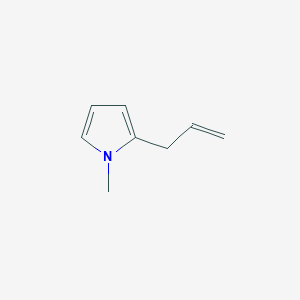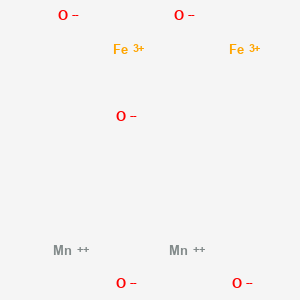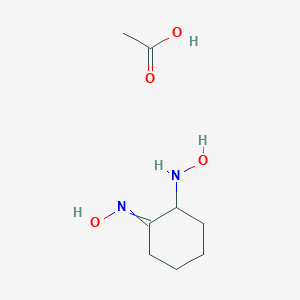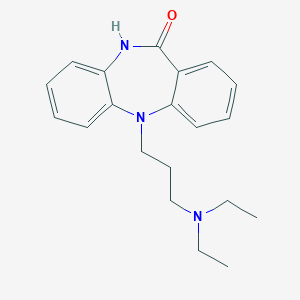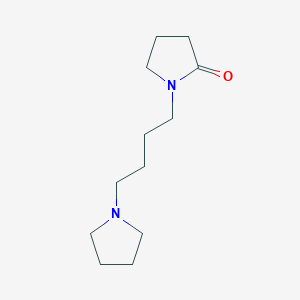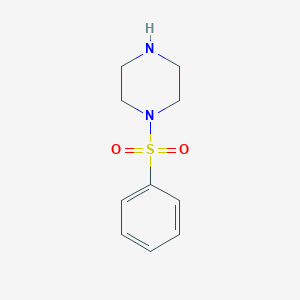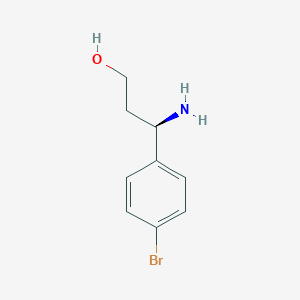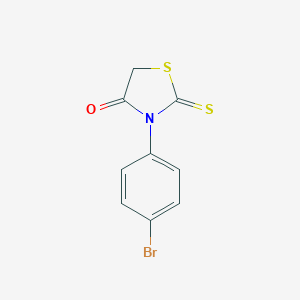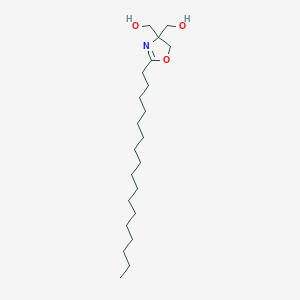
2-Heptadecyl-2-oxazoline-4,4-dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptadecyl-2-oxazoline-4,4-dimethanol (HDO) is a synthetic compound that has gained attention in the scientific community due to its unique properties and potential applications. HDO is a surfactant that is commonly used in various industries, including food, cosmetics, and pharmaceuticals. In recent years, HDO has also been studied extensively for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Heptadecyl-2-oxazoline-4,4-dimethanol is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has been shown to increase the fluidity of lipid membranes, which may affect the function of membrane-bound proteins.
Efectos Bioquímicos Y Fisiológicos
2-Heptadecyl-2-oxazoline-4,4-dimethanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Heptadecyl-2-oxazoline-4,4-dimethanol can inhibit the growth of various bacteria and fungi. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has also been shown to affect the function of membrane-bound proteins, including ion channels and transporters. In vivo studies have shown that 2-Heptadecyl-2-oxazoline-4,4-dimethanol can affect the lipid metabolism of animals, leading to changes in lipid levels in the blood and liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Heptadecyl-2-oxazoline-4,4-dimethanol in lab experiments is its ability to solubilize hydrophobic compounds, such as lipids and proteins. 2-Heptadecyl-2-oxazoline-4,4-dimethanol is also relatively non-toxic, making it a safe option for use in biological experiments. One limitation of using 2-Heptadecyl-2-oxazoline-4,4-dimethanol is its potential to interact with other compounds in complex ways, which may complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on 2-Heptadecyl-2-oxazoline-4,4-dimethanol. One area of interest is the development of new antibiotics based on the antimicrobial properties of 2-Heptadecyl-2-oxazoline-4,4-dimethanol. Another area of interest is the study of 2-Heptadecyl-2-oxazoline-4,4-dimethanol's effects on lipid metabolism and its potential use in the treatment of metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Heptadecyl-2-oxazoline-4,4-dimethanol and its effects on membrane-bound proteins.
Métodos De Síntesis
2-Heptadecyl-2-oxazoline-4,4-dimethanol can be synthesized through a series of chemical reactions. The most common method involves the reaction of heptadecanoic acid with ethylenediamine to produce heptadecyl-2-oxazoline. This intermediate is then further reacted with formaldehyde to produce 2-Heptadecyl-2-oxazoline-4,4-dimethanol. The synthesis of 2-Heptadecyl-2-oxazoline-4,4-dimethanol can be optimized by adjusting the reaction conditions, such as temperature and reactant concentrations.
Aplicaciones Científicas De Investigación
2-Heptadecyl-2-oxazoline-4,4-dimethanol has been used in various scientific research applications, including as a surfactant in the preparation of nanoparticles and in the study of protein-lipid interactions. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
Número CAS |
14466-50-3 |
|---|---|
Nombre del producto |
2-Heptadecyl-2-oxazoline-4,4-dimethanol |
Fórmula molecular |
C22H43NO3 |
Peso molecular |
369.6 g/mol |
Nombre IUPAC |
[2-heptadecyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-23-22(18-24,19-25)20-26-21/h24-25H,2-20H2,1H3 |
Clave InChI |
FFJWPXULECNYBC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Otros números CAS |
14466-50-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



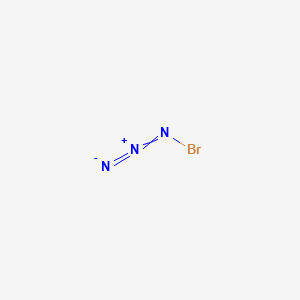
![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)
